
4-Fluoro-2-methoxy-3-(trifluoromethoxy)pyridine-6-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorure de 4-fluoro-2-méthoxy-3-(trifluorométhoxy)pyridine-6-carbonyle est un composé chimique de formule moléculaire C8H4ClF4NO3. Il s’agit d’un dérivé de la pyridine qui contient à la fois des groupes fonctionnels fluor et méthoxy, ce qui en fait un composé intéressant pour diverses applications chimiques et industrielles .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du chlorure de 4-fluoro-2-méthoxy-3-(trifluorométhoxy)pyridine-6-carbonyle implique généralement l’introduction de groupes fluor et méthoxy sur un cycle pyridine, suivie de l’ajout d’un groupe chlorure de carbonyle. Les voies de synthèse et les conditions de réaction spécifiques peuvent varier, mais les méthodes courantes incluent :
Fluorination : Introduction de l’atome de fluor à l’aide de réactifs tels que le Selectfluor ou le N-fluorobenzènesulfonimide (NFSI).
Méthoxylation : Introduction du groupe méthoxy à l’aide de méthanol et d’un catalyseur approprié.
Carbonylation : Introduction du groupe chlorure de carbonyle à l’aide de phosgène ou de triphosgène dans des conditions contrôlées
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des réactions à grande échelle utilisant des systèmes automatisés pour garantir la précision et la sécurité. L’utilisation de réacteurs à flux continu et de techniques de purification avancées peut améliorer l’efficacité et le rendement du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorure de 4-fluoro-2-méthoxy-3-(trifluorométhoxy)pyridine-6-carbonyle subit diverses réactions chimiques, notamment :
Réactions de substitution : Le composé peut participer à des réactions de substitution nucléophile, où le groupe chlorure de carbonyle est remplacé par d’autres nucléophiles.
Oxydation et réduction : Le composé peut subir des réactions d’oxydation et de réduction, modifiant l’état d’oxydation des groupes fonctionnels.
Réactions de couplage : Le composé peut être utilisé dans des réactions de couplage, telles que le couplage de Suzuki-Miyaura, pour former des liaisons carbone-carbone
Réactifs et conditions courants
Substitution nucléophile : Des réactifs tels que les amines, les alcools et les thiols peuvent être utilisés en conditions basiques.
Oxydation : Des réactifs tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) peuvent être utilisés.
Réduction : Des réactifs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) peuvent être utilisés
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution nucléophile avec une amine peut produire un dérivé amide, tandis que les réactions de couplage peuvent produire des molécules organiques complexes .
4. Applications de la recherche scientifique
Le chlorure de 4-fluoro-2-méthoxy-3-(trifluorométhoxy)pyridine-6-carbonyle a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément de base dans la synthèse organique et dans le développement de nouvelles réactions chimiques.
Biologie : Investigué pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour son utilisation potentielle dans la découverte et le développement de médicaments, en particulier dans la conception de produits pharmaceutiques fluorés.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité possédant des propriétés uniques
Applications De Recherche Scientifique
4-Fluoro-2-methoxy-3-(trifluoromethoxy)pyridine-6-carbonyl chloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
Le mécanisme d’action du chlorure de 4-fluoro-2-méthoxy-3-(trifluorométhoxy)pyridine-6-carbonyle implique son interaction avec des cibles moléculaires et des voies spécifiques. La présence de groupes fluor et méthoxy peut influencer la réactivité du composé et son affinité de liaison à diverses cibles. Le groupe chlorure de carbonyle peut agir comme un site réactif pour des modifications chimiques supplémentaires .
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 4-fluoro-2-méthoxy-3-(trifluorométhoxy)benzèneboronique
- Acide 4-fluoro-2-méthoxy-3-(trifluorométhoxy)phénylboronique
Unicité
Le chlorure de 4-fluoro-2-méthoxy-3-(trifluorométhoxy)pyridine-6-carbonyle est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confère des propriétés chimiques et physiques distinctes.
Propriétés
Formule moléculaire |
C8H4ClF4NO3 |
|---|---|
Poids moléculaire |
273.57 g/mol |
Nom IUPAC |
4-fluoro-6-methoxy-5-(trifluoromethoxy)pyridine-2-carbonyl chloride |
InChI |
InChI=1S/C8H4ClF4NO3/c1-16-7-5(17-8(11,12)13)3(10)2-4(14-7)6(9)15/h2H,1H3 |
Clé InChI |
GHUJVHOYJJDNQG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC(=N1)C(=O)Cl)F)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Difluoromethoxy)benzo[d]oxazole-4-methanol](/img/structure/B11789195.png)
![tert-Butyl 7-(2-aminoethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B11789202.png)


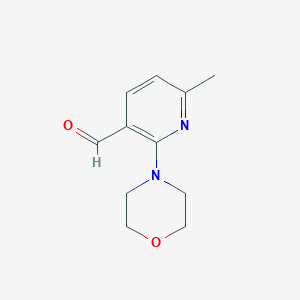
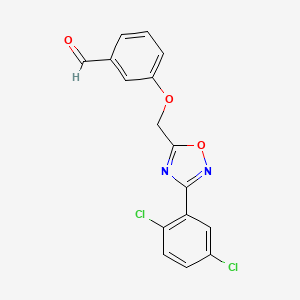
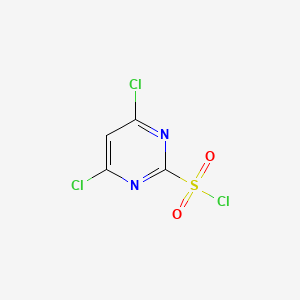
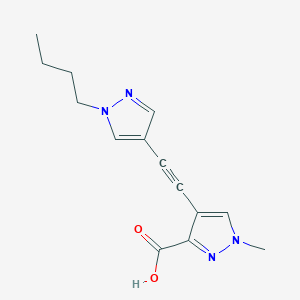
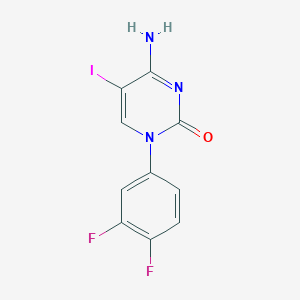
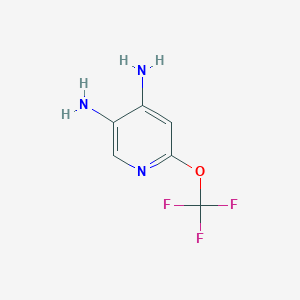
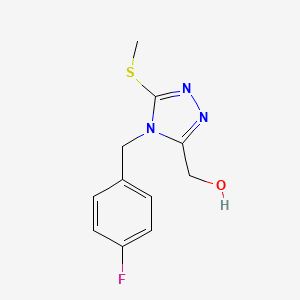
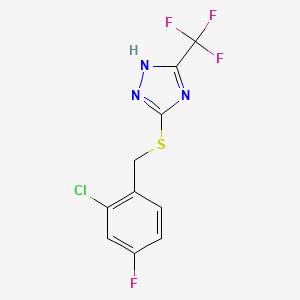
![(2S,3S)-N2-(4-(Benzo[d]thiazol-2-ylcarbamoyl)phenyl)-N3-(3,4-dichlorophenyl)-N2-(4-fluorobenzyl)oxirane-2,3-dicarboxamide](/img/structure/B11789253.png)
![6-Bromo-2-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B11789260.png)
